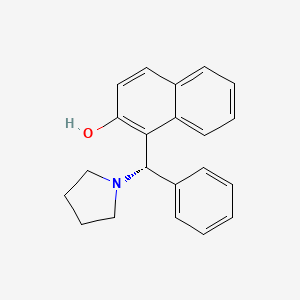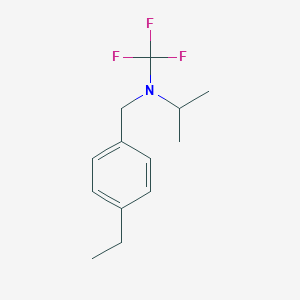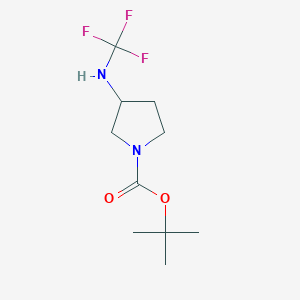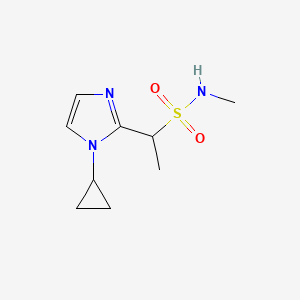
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a methylethanesulfonamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl imidazole derivative, which can be synthesized through cyclopropanation of an imidazole precursor. This intermediate is then reacted with methylethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted sulfonamides.
Applications De Recherche Scientifique
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide has found applications in various scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, thereby influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride
- 1-(2-methoxyethyl)-1H-imidazol-5-ylmethanol hydrochloride
Uniqueness
Compared to similar compounds, 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide stands out due to its unique combination of functional groups. The presence of the sulfonamide group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H15N3O2S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
1-(1-cyclopropylimidazol-2-yl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7(15(13,14)10-2)9-11-5-6-12(9)8-3-4-8/h5-8,10H,3-4H2,1-2H3 |
Clé InChI |
XGCZEMKILANGQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN1C2CC2)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
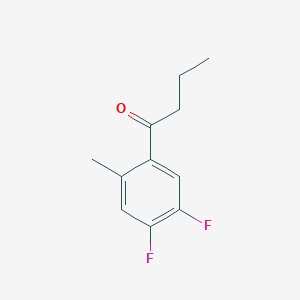
![2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine](/img/structure/B13949982.png)
![(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13949998.png)
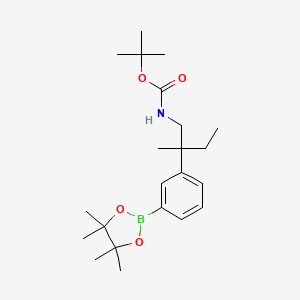
![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)


![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
